molecular formula C8H14O3 B14308588 1-(5-Methoxyoxolan-2-yl)propan-2-one CAS No. 112570-90-8

1-(5-Methoxyoxolan-2-yl)propan-2-one

Cat. No.: B14308588
CAS No.: 112570-90-8
M. Wt: 158.19 g/mol
InChI Key: YGRSAMAXEWUNBL-UHFFFAOYSA-N
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Description

1-(5-Methoxyoxolan-2-yl)propan-2-one is a ketone derivative featuring a methoxy-substituted tetrahydrofuran (oxolan) ring attached to a propan-2-one moiety. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol. The compound’s structure combines a cyclic ether (oxolan) with a methoxy group at the 5-position and a ketone group at the propan-2-one chain.

Properties

CAS No.

112570-90-8

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1-(5-methoxyoxolan-2-yl)propan-2-one

InChI

InChI=1S/C8H14O3/c1-6(9)5-7-3-4-8(10-2)11-7/h7-8H,3-5H2,1-2H3

InChI Key

YGRSAMAXEWUNBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCC(O1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Methoxyoxolan-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 5-methoxyoxolane with acetone in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 1-(5-Methoxyoxolan-2-yl)propan-2-one may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalysts and purification techniques ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxyoxolan-2-yl)propan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(5-Methoxyoxolan-2-yl)propan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Methoxyoxolan-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence biological processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-(5-Methoxyoxolan-2-yl)propan-2-one with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Structural Features
1-(5-Methoxyoxolan-2-yl)propan-2-one C₇H₁₂O₃ 144.17 Ketone, cyclic ether, methoxy Methoxy-substituted tetrahydrofuran
1-(5-Chloro-2-methoxyphenyl)propan-1-one C₁₀H₁₁ClO₂ 198.65 Ketone, aromatic ring, chloro, methoxy Chloro and methoxy on aromatic ring
(S)-1-(Piperidin-2-yl)propan-2-one (Pelletierine) C₈H₁₅NO 141.21 Ketone, cyclic amine Piperidine ring with ketone side chain
5-Hydroxy-5-(1-methoxypropan-2-yl)-4-methylfuran-2(5H)-one C₁₀H₁₄O₅ 214.22 Lactone, methoxy, hydroxyl Furanone ring with methoxypropan-2-yl

Key Observations :

  • Polarity and Solubility : The methoxyoxolan derivative is less polar than aromatic analogs (e.g., 1-(5-chloro-2-methoxyphenyl)propan-1-one) due to the absence of an aromatic ring and chloro substituent. However, the cyclic ether and methoxy group enhance polarity compared to piperidine-based pelletierine .
  • Stability: The oxolan ring is less reactive than furanone (in ) due to its saturated nature, reducing susceptibility to ring-opening reactions. The ketone group, however, remains prone to nucleophilic attack across all compounds .
Spectroscopic Comparison
  • 1H NMR :
    • Methoxyoxolan derivative : Expected signals include:
  • Methoxy protons: δ 3.3–3.5 ppm (singlet).
  • Oxolan ring protons: δ 1.5–4.0 ppm (multiplet).
  • Propan-2-one methyl groups: δ 2.1–2.3 ppm (singlet) .
    • 1-(5-Chloro-2-methoxyphenyl)propan-1-one : Aromatic protons (δ 6.5–7.5 ppm), methoxy (δ 3.8 ppm), and ketone-related signals .
    • Pelletierine : Piperidine ring protons (δ 1.2–3.0 ppm) and ketone methyl groups (δ 2.1 ppm) .

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